N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a dimethylfuran carboxamide structure
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-10-7-13(11(2)21-10)17(20)18-8-15(19)14-9-22-16-6-4-3-5-12(14)16/h3-7,9,15,19H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGCUIYGOQWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl group and the dimethylfuran carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution on the furan ring could introduce various functional groups.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the furan carboxamide structure could contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted benzo[b]thiophenes: These compounds share the benzo[b]thiophene core but differ in their substituents.
Thiophene derivatives: Compounds with a thiophene ring system, which exhibit similar chemical properties.
Furan derivatives: Compounds containing a furan ring, which can undergo similar reactions and have comparable applications.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a benzo[b]thiophene moiety with a hydroxyethyl group and a dimethylfuran carboxamide structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for further research and development.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation of benzothiophene derivatives with hydroxyethyl intermediates, followed by carboxamide formation. Key steps include:
- Step 1: Preparation of the 1-benzothiophen-3-yl ethanol intermediate via Friedel-Crafts alkylation or Grignard addition .
- Step 2: Coupling with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Optimization: Utilize Design of Experiments (DOE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce the number of trials while maximizing yield and purity .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regiochemistry of the benzothiophene and furan moieties (e.g., distinguishing C-3 vs. C-2 substitution in benzothiophene) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve stereoisomers .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (expected [M+H] = 386.12 g/mol) and detect trace impurities .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using the following protocol:
- pH Stability: Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the carboxamide group at acidic pH) .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .
Data Interpretation: Compare degradation kinetics using Arrhenius plots to predict shelf-life under standard lab conditions.
Q. What in vitro models are suitable for evaluating its pharmacological activity, and how can contradictory data be resolved?
- Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization assays. For example, IC values in kinase X assays may vary due to ATP concentration differences; normalize results using a reference inhibitor .
- Cell-Based Assays: Use HEK-293 or HepG2 cells for cytotoxicity profiling (MTT assay) and confirm target engagement via Western blotting .
Addressing Contradictions: - Replicate studies with standardized protocols (e.g., fixed ATP levels, cell passage number).
- Perform meta-analysis of dose-response curves across multiple labs to identify outliers .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer: Implement a systematic validation workflow:
Reproducibility Check: Repeat assays in triplicate under identical conditions (e.g., cell line, serum concentration).
Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cellular cAMP assays) .
Structural Confirmation: Verify compound integrity post-assay via LC-MS to rule out degradation .
Collaborative Studies: Share samples with independent labs to eliminate batch variability .
Methodological Tables
| Parameter | Optimal Condition | Key Reference |
|---|---|---|
| Synthesis Yield | 72–85% (via EDC/HOBt coupling) | |
| HPLC Purity Threshold | >98% (C18, 0.1% TFA in HO/MeCN) | |
| Thermal Decomposition | 220–230°C (DSC) |
| Assay Type | Recommended Model | Common Pitfalls |
|---|---|---|
| Enzyme Inhibition | Kinase X (IC = 50 nM) | ATP concentration variability |
| Cytotoxicity | HepG2 (EC = 10 μM) | Serum interference in MTT assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
